

hydrolysis and acidity of aqueous hexaaquairon(II) solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexaaquairon(II)

Cat. No.: B106767

[Get Quote](#)

An In-depth Technical Guide to the Hydrolysis and Acidity of Aqueous **Hexaaquairon(II)** Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles governing the acidity and hydrolysis of aqueous solutions containing the **hexaaquairon(II)** ion, $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$.

Understanding these properties is critical in fields ranging from environmental chemistry and geochemistry to pharmacology and drug formulation, where the speciation of iron can significantly impact reactivity, bioavailability, and stability.

Introduction: The Acidity of Hexaaquairon(II)

When an iron(II) salt is dissolved in water, the Fe^{2+} ion is coordinated by six water molecules to form the **hexaaquairon(II)** complex, $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$. This complex behaves as a weak Brønsted-Lowry acid, donating a proton from one of the coordinated water molecules to a solvent water molecule, thereby lowering the pH of the solution.

The acidity of the **hexaaquairon(II)** ion arises from the polarization of the O-H bonds in the coordinated water molecules. The positive charge of the central Fe^{2+} ion withdraws electron density from the oxygen atoms of the water ligands. This, in turn, weakens the O-H bonds, making the hydrogen atoms more susceptible to removal by a base (in this case, a solvent water molecule). This process is known as hydrolysis.

Solutions containing 2+ hexaaqua ions typically have pH values around 5 to 6, though this can vary with concentration.^[1] This is less acidic than solutions of their 3+ counterparts, such as $[\text{Fe}(\text{H}_2\text{O})_6]^{3+}$, which are significantly more acidic due to the higher charge density of the Fe^{3+} ion.^[1]

Stepwise Hydrolysis of $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$

The hydrolysis of the **hexaaquairon(II)** ion occurs in a stepwise manner. With increasing pH, the complex sequentially loses protons, forming a series of hydrolyzed species. Eventually, this process can lead to the precipitation of iron(II) hydroxide, $\text{Fe}(\text{OH})_2$.

The primary hydrolysis equilibria are as follows:

- First Hydrolysis: $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}(\text{aq}) + \text{H}_2\text{O}(\text{l}) \rightleftharpoons [\text{Fe}(\text{H}_2\text{O})_5(\text{OH})]^+(\text{aq}) + \text{H}_3\text{O}^+(\text{aq})$
- Second Hydrolysis: $[\text{Fe}(\text{H}_2\text{O})_5(\text{OH})]^+(\text{aq}) + \text{H}_2\text{O}(\text{l}) \rightleftharpoons [\text{Fe}(\text{H}_2\text{O})_4(\text{OH})_2]^0(\text{aq}) + \text{H}_3\text{O}^+(\text{aq})$
- Third Hydrolysis: $[\text{Fe}(\text{H}_2\text{O})_4(\text{OH})_2]^0(\text{aq}) + \text{H}_2\text{O}(\text{l}) \rightleftharpoons [\text{Fe}(\text{H}_2\text{O})_3(\text{OH})_3]^-(\text{aq}) + \text{H}_3\text{O}^+(\text{aq})$
- Fourth Hydrolysis: $[\text{Fe}(\text{H}_2\text{O})_3(\text{OH})_3]^-(\text{aq}) + \text{H}_2\text{O}(\text{l}) \rightleftharpoons [\text{Fe}(\text{H}_2\text{O})_2(\text{OH})_4]^{2-}(\text{aq}) + \text{H}_3\text{O}^+(\text{aq})$

Under alkaline conditions, the neutral complex, $[\text{Fe}(\text{H}_2\text{O})_4(\text{OH})_2]$, which is essentially solid iron(II) hydroxide, precipitates from the solution. This green precipitate is readily oxidized by air to form brown iron(III) hydroxide.^[2]

Quantitative Data on Hydrolysis

The extent of hydrolysis is quantified by equilibrium constants. The following tables summarize the key quantitative data for the hydrolysis of aqueous Fe(II) solutions at 25 °C.

Stepwise Hydrolysis Constants

The data presented are based on the comprehensive review of cation hydrolysis by Baes and Mesmer. The equilibrium is expressed as the reaction of Fe^{2+} with water to form the hydrolyzed species and protons.

Reaction	log K (at 25 °C)
$\text{Fe}^{2+} + \text{H}_2\text{O} \rightleftharpoons \text{Fe}(\text{OH})^+ + \text{H}^+$	-9.5 ± 0.1
$\text{Fe}^{2+} + 2\text{H}_2\text{O} \rightleftharpoons \text{Fe}(\text{OH})_2(\text{aq}) + 2\text{H}^+$	-20.6 ± 1
$\text{Fe}^{2+} + 3\text{H}_2\text{O} \rightleftharpoons \text{Fe}(\text{OH})_3^- + 3\text{H}^+$	-30.5 ± 0.2
$\text{Fe}^{2+} + 4\text{H}_2\text{O} \rightleftharpoons \text{Fe}(\text{OH})_4^{2-} + 4\text{H}^+$	-46 ± 0.3

Table 1: Stepwise hydrolysis constants for Fe(II) in aqueous solution. Data sourced from Baes and Mesmer (1976).

Thermodynamic Data for Hydrolysis

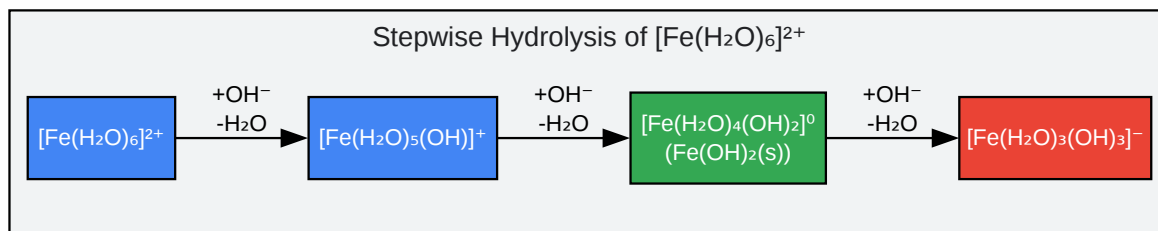
The following table presents thermodynamic data for the formation of the first three hydrolyzed species of Fe(II).

Reaction	ΔH° (kJ·mol ⁻¹)
$\text{Fe}^{2+} + \text{H}_2\text{O} \rightleftharpoons \text{Fe}(\text{OH})^+ + \text{H}^+$	33.125
$\text{Fe}^{2+} + 2\text{H}_2\text{O} \rightleftharpoons \text{Fe}(\text{OH})_2(\text{aq}) + 2\text{H}^+$	114.955
$\text{Fe}^{2+} + 3\text{H}_2\text{O} \rightleftharpoons \text{Fe}(\text{OH})_3^- + 3\text{H}^+$	114.955

Table 2: Standard enthalpies of reaction for the hydrolysis of Fe(II). Data sourced from a consistent thermodynamic dataset for iron.[3]

Visualization of Hydrolysis Pathway

The stepwise deprotonation of the **hexaaquairon(II)** ion can be visualized as a sequential process, where each step is governed by the pH of the solution.



[Click to download full resolution via product page](#)

A diagram illustrating the stepwise hydrolysis of the **hexaaquairon(II)** ion.

Experimental Protocols

The determination of hydrolysis constants for metal aqua ions is typically achieved through potentiometric titration and spectrophotometric methods.

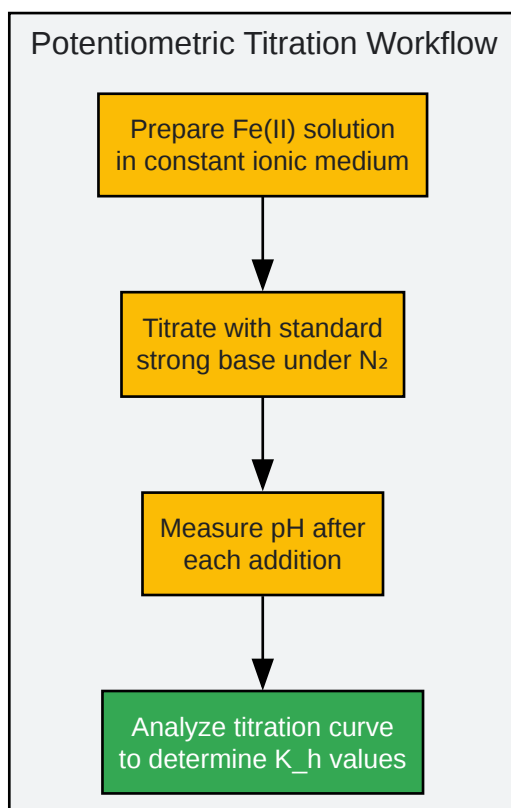
Potentiometric Titration

Potentiometric titration is a highly reliable method for determining equilibrium constants. It involves monitoring the pH (or electrode potential) of a solution of the metal ion as a strong base is added.

Methodology:

- **Solution Preparation:** A solution of a known concentration of an Fe(II) salt (e.g., $\text{Fe}(\text{ClO}_4)_2$ or FeCl_2) is prepared in a constant ionic strength medium (e.g., NaClO_4 or KCl) to maintain constant activity coefficients. The initial solution is often acidified to suppress hydrolysis.
- **Titration:** The solution is titrated with a standardized, carbonate-free strong base (e.g., NaOH). The titration is performed in a thermostated vessel under an inert atmosphere (e.g., N_2 or Ar) to prevent oxidation of Fe(II) to Fe(III).
- **Data Acquisition:** The pH of the solution is measured after each addition of the titrant using a calibrated glass electrode.
- **Data Analysis:** The titration data (volume of titrant vs. pH) are analyzed using a suitable computer program that fits the data to a chemical model. The model includes the initial

concentrations of the metal ion and acid, the concentration of the titrant, and the equilibria for the formation of the various hydrolyzed species. The program refines the values of the hydrolysis constants to achieve the best fit between the experimental and calculated titration curves.



[Click to download full resolution via product page](#)

A flowchart of the experimental workflow for potentiometric titration.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used to study hydrolysis, provided that the different hydrolyzed species have distinct electronic absorption spectra.

Methodology:

- **Spectral Acquisition:** A series of solutions containing a constant concentration of Fe(II) are prepared at different pH values. The ionic strength is kept constant. The UV-Visible spectrum of each solution is recorded.

- **Data Analysis:** The series of spectra is analyzed using chemometric methods, such as singular value decomposition or global regression analysis. These methods can deconvolve the spectra to determine the number of absorbing species present and their individual spectra.
- **Constant Determination:** The concentrations of the different species at each pH, as determined from the spectral analysis, are then used to calculate the hydrolysis constants. This can be done by plotting the concentration of each species as a function of pH and fitting the data to the appropriate equilibrium expressions.

It is important to note that the UV-Vis spectra of the various hydrolyzed Fe(II) species may not be sufficiently distinct for this method to be easily applied without sophisticated data analysis techniques.

Stopped-Flow Kinetics

To study the kinetics of the proton transfer reactions involved in hydrolysis, which are typically very fast, stopped-flow techniques are employed.

Methodology:

- **Rapid Mixing:** A solution of the Fe(II) aqua ion is rapidly mixed with a buffer solution of a different pH in a stopped-flow apparatus.
- **Real-time Monitoring:** The change in a spectroscopic signal (e.g., absorbance at a specific wavelength) is monitored on a millisecond timescale as the system reaches equilibrium.
- **Kinetic Analysis:** The resulting kinetic trace is fitted to an appropriate kinetic model to extract the rate constants for the forward and reverse reactions of the hydrolysis steps.

Significance in Drug Development

The speciation of iron is of paramount importance in the development of iron-based pharmaceuticals and in understanding the interaction of drugs with biological systems containing iron.

- **Solubility and Stability:** The hydrolysis of Fe(II) can lead to the precipitation of iron(II) hydroxide, which can affect the solubility and stability of a drug formulation.
- **Bioavailability:** The charge and structure of the iron species can influence its ability to cross biological membranes and interact with transport proteins, thus affecting its bioavailability.
- **Reactivity:** Different hydrolyzed species of iron may exhibit different reactivities, for example, in catalyzing oxidative degradation of a drug substance.

By understanding the fundamental principles of Fe(II) hydrolysis and having access to reliable quantitative data, researchers can better predict and control the behavior of iron in pharmaceutical and biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. davidpublisher.com [davidpublisher.com]
- To cite this document: BenchChem. [hydrolysis and acidity of aqueous hexaaquairon(II) solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106767#hydrolysis-and-acidity-of-aqueous-hexaaquairon-ii-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com